molecular formula C11H12F2O B1324714 3',4'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-74-7

3',4'-Difluoro-2,2-dimethylpropiophenone

Cat. No.: B1324714
CAS No.: 898789-74-7
M. Wt: 198.21 g/mol
InChI Key: FSFGPGJGIXVYOL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3’,4’-Difluoro-2,2-dimethylpropiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and yield.

Chemical Reactions Analysis

3’,4’-Difluoro-2,2-dimethylpropiophenone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired product formation.

Scientific Research Applications

3’,4’-Difluoro-2,2-dimethylpropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily exerted through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

3’,4’-Difluoro-2,2-dimethylpropiophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGPGJGIXVYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642484
Record name 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-74-7
Record name 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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